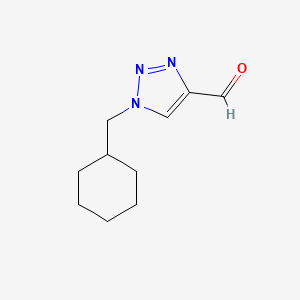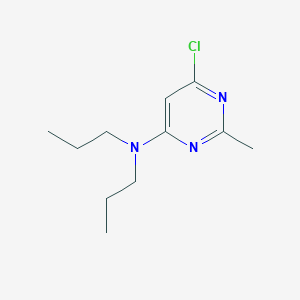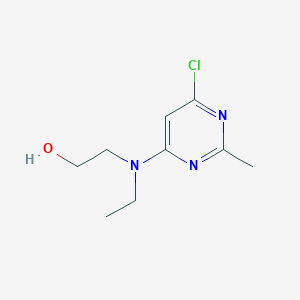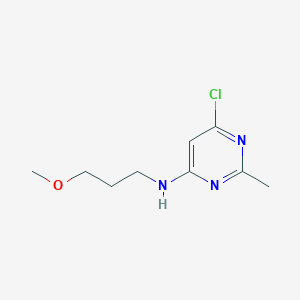
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications and Drug Discovery
Triazole derivatives, including structures similar to 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carbaldehyde, have been extensively explored for their pharmacological potential. They exhibit a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, making them significant in the preparation of new drugs (Ferreira et al., 2013). The versatility of triazole rings allows for structural variations leading to the identification and development of potential therapeutic agents.
Synthetic Chemistry and Material Science
Triazole derivatives are key scaffolds in organic synthesis, offering pathways for creating complex molecules with diverse applications. Notably, the Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry, utilizes triazoles for synthesizing new compounds efficiently, with high yields and selectivity. This methodology supports the development of materials science, bioconjugation, and pharmaceutical chemistry (Kaushik et al., 2019).
Eco-friendly Synthetic Procedures
Recent advancements in triazole synthesis emphasize eco-friendly methods that align with green chemistry principles. Innovative procedures for synthesizing triazoles have been developed, utilizing renewable resources and less hazardous substances, which contribute to sustainable chemistry practices (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives demonstrate effectiveness as corrosion inhibitors for metals and alloys. These compounds provide a protective layer to prevent corrosion in aggressive media, highlighting their utility in industrial applications and materials protection (Hrimla et al., 2021).
Proton-Conducting Membranes
Prozorova and Pozdnyakov (2023) discuss the potential of 1,2,4-triazole derivatives in developing proton-conducting membranes for fuel cells. These compounds enhance the thermal stability, mechanical strength, and ionic conductivity of membranes, making them suitable for high-temperature applications and improving the efficiency of fuel cells (Prozorova & Pozdnyakov, 2023).
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZHBFDXYGJYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1467508.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)











